5-Cyclopropyl-7-fluoro-2,3-dihydro-1H-inden-4-amine

CNS drug discovery ADME property prediction Blood–brain barrier permeation

5-Cyclopropyl-7-fluoro-2,3-dihydro-1H-inden-4-amine (CAS 2676863-29-7) is a bicyclic aminoindane derivative characterized by a 2,3-dihydro-1H-indene core simultaneously substituted at the 5-position with a cyclopropyl ring and at the 7-position with a fluorine atom adjacent to the C4 primary amine (C12H14FN, MW 191.24 g/mol). This compound belongs to the broader aminoindane class, a scaffold with well-validated affinity for CNS targets including dopamine D2, serotonin 5-HT2A, and 5-HT1A receptors.

Molecular Formula C12H14FN
Molecular Weight 191.24 g/mol
Cat. No. B8205525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropyl-7-fluoro-2,3-dihydro-1H-inden-4-amine
Molecular FormulaC12H14FN
Molecular Weight191.24 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C(C(=C2C1)N)C3CC3)F
InChIInChI=1S/C12H14FN/c13-11-6-10(7-4-5-7)12(14)9-3-1-2-8(9)11/h6-7H,1-5,14H2
InChIKeyCKUVLTXVGFFCEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopropyl-7-fluoro-2,3-dihydro-1H-inden-4-amine: A Di-Substituted Aminoindane Building Block for CNS-Focused Discovery and Chemical Probes


5-Cyclopropyl-7-fluoro-2,3-dihydro-1H-inden-4-amine (CAS 2676863-29-7) is a bicyclic aminoindane derivative characterized by a 2,3-dihydro-1H-indene core simultaneously substituted at the 5-position with a cyclopropyl ring and at the 7-position with a fluorine atom adjacent to the C4 primary amine (C12H14FN, MW 191.24 g/mol) [1]. This compound belongs to the broader aminoindane class, a scaffold with well-validated affinity for CNS targets including dopamine D2, serotonin 5-HT2A, and 5-HT1A receptors [2]. Unlike mono-substituted or unsubstituted aminoindane building blocks, the dual cyclopropyl + fluorine substitution pattern simultaneously modulates lipophilicity, amine basicity, and metabolic vulnerability, positioning this intermediate as a strategically differentiated starting material for CNS-focused medicinal chemistry [3].

Why Simple Aminoindane or Mono-Substituted Analogs Cannot Replace 5-Cyclopropyl-7-fluoro-2,3-dihydro-1H-inden-4-amine in Structure–Activity Studies


A procurement decision to select unsubstituted 2,3-dihydro-1H-inden-4-amine (the 4-aminoindan parent) or a mono-substituted analog (e.g., 7-fluoro- or 5-cyclopropyl-inden-4-amine) in place of this compound will produce a chemically and pharmacologically distinct lead series. The electron-withdrawing fluorine at C7 reduces the pKa of the adjacent C4 amine by approximately 0.12 log units relative to the non-fluorinated parent , significantly altering the protonation state at physiological pH and consequently target engagement, BBB permeation, and off-target profiles [1]. Simultaneously, the cyclopropyl at C5 adds steric bulk, increases sp3 carbon fraction (Fsp3 = 0.5), and elevates lipophilicity, which in combination with fluorine generates a discrete vector in CNS property space that neither substituent achieves alone . The table below quantifies these cumulative differences across four nearest-neighbor comparators.

Head-to-Head Predicted Property Comparison of 5-Cyclopropyl-7-fluoro-2,3-dihydro-1H-inden-4-amine Against Four Nearest Analogs


CNS Drug-Likeness Optimization: Lipophilicity, Polarity, and Molecular Weight Comparator Matrix

Across a panel of five compounds forming a systematic substitution matrix, 5-cyclopropyl-7-fluoro-2,3-dihydro-1H-inden-4-amine achieves a Consensus Log Po/w of 3.16 , positioning it within the CNS-optimal range (LogP 2–4) while maintaining a TPSA of 26 Ų—well below the 60–70 Ų threshold associated with poor BBB permeation. The parent 4-aminoindan is ~1 log unit less lipophilic (XLogP3 = 2.1) , which may favor solubility but limits passive membrane partitioning. The mono-fluoro analog (XLogP3 = 2.1, estimated) likewise underperforms in lipophilicity, while the 7-fluoro-1,1,3-trimethyl analog (XLogP3 = 3.4) [1] tilts toward excessive lipophilicity (LogP > 3.5 is associated with higher metabolic clearance risk) [2]. The cyclopropyl + fluorine combination thus provides a balanced property profile.

CNS drug discovery ADME property prediction Blood–brain barrier permeation Lipophilic ligand efficiency

Amine Basicity Modulation: Predicted pKa of 5-Cyclopropyl-7-fluoro-2,3-dihydro-1H-inden-4-amine Relative to Non-Fluorinated and Non-Cyclopropyl Analogs

The predicted pKa of the C4 aromatic amine in 5-cyclopropyl-7-fluoro-2,3-dihydro-1H-inden-4-amine is 4.37 ± 0.20 , which is 0.12 units lower than unsubstituted 4-aminoindan (pKa = 4.49 ± 0.20) and 0.18 units lower than the 7-fluoro mono-substituted analog (pKa = 4.55 ± 0.20) . The pKa reversal—the mono-fluoro analog being slightly more basic than the parent while the fluoro+cyclopropyl combination is more acidic—reflects a non-additive electronic effect: the electron-withdrawing fluorine inductively destabilizes the protonated amine, while the cyclopropyl at C5 may alter solvation or introduce subtle steric constraints on ion pairing. At physiological pH 7.4, a ΔpKa of 0.12–0.18 corresponds to a ~30% difference in the fraction of unprotonated (neutral) amine available for passive membrane permeation [1].

Amine basicity pKa prediction CNS multiparameter optimization Receptor binding

Metabolic Stability Signal: The Cyclopropyl Group as a CYP450 Shield in the Indane Scaffold Context

The cyclopropyl substituent at C5 of the indane ring is expected to enhance metabolic stability relative to non-cyclopropyl indane amines. While direct microsomal stability data for this specific compound are not yet reported in peer-reviewed literature, the cyclopropyl group is a well-established medicinal chemistry tactic for blocking oxidative metabolism: the strained C–C bonds of cyclopropane are poor substrates for CYP450-mediated oxidation compared to methyl or methylene groups at analogous positions [1]. The 5-cyclopropyl-2,3-dihydro-1H-inden-4-amine analog (the non-fluorinated version) is explicitly described as a building block with improved metabolic stability in drug candidates [2]. In contrast, 2,3-dihydro-1H-inden-4-amine (4-aminoindane) lacks any metabolic blocking group, leaving the C5 aromatic position susceptible to CYP450-mediated hydroxylation [3].

Metabolic stability CYP450 metabolism Cyclopropyl protecting group Oxidative metabolism

Procurement-Driven Application Scenarios for 5-Cyclopropyl-7-fluoro-2,3-dihydro-1H-inden-4-amine in Drug Discovery


CNS Lead Optimization Programs Targeting Aminergic GPCRs (Dopamine D2, Serotonin 5-HT1A/2A)

The aminoindane scaffold is a validated pharmacophore for D2/5-HT2A/5-HT1A multi-target engagement relevant to atypical antipsychotics [1]. 5-Cyclopropyl-7-fluoro-2,3-dihydro-1H-inden-4-amine provides a differentiated starting point with balanced LogP (~3.1), low TPSA (26 Ų), and dual metabolic blocking groups, enabling systematic SAR exploration of amine basicity (pKa ~4.37), halogen bonding from the 7-fluoro, and steric effects from the 5-cyclopropyl without first needing to install protecting or blocking groups . Med chem teams can use this advanced intermediate to rapidly generate focused libraries probing the orthosteric binding pocket of biogenic amine receptors while maintaining favorable CNS ADME properties [2].

Chemical Biology Probe Development Requiring a Metabolically Stable Fluorescent or Affinity-Tagged Bicyclic Amine Scaffold

For target deconvolution studies or chemoproteomics, a core scaffold with intrinsic metabolic stability is essential to ensure that the observed biological signal arises from the parent probe and not an active metabolite. The concurrent fluorine and cyclopropyl substitution on this indane scaffold blocks the two most common sites of oxidative metabolism (aromatic C5 and C7 hydroxylation) while the C4 primary amine serves as a conjugation handle for biotin, fluorophores, or photoaffinity linkers [1]. This compound is preferable to 4-aminoindan or mono-substituted indanamines because the probe construct retains activity after linker attachment without requiring additional late-stage protective group manipulations .

Property Prediction Model Validation: Benchmarking in Silico ADME Models with a Di-Substituted Bicyclic Amine Test Set

Computational chemistry groups validating pKa, LogP, or metabolic stability prediction algorithms require structurally diverse test compounds with well-characterized substituent effects. This compound—featuring an electron-withdrawing fluorine adjacent to an amine, an electron-donating cyclopropyl on the opposite face, and a rigid bicyclic framework—represents a challenging multi-parameter test case for in silico models [1]. Together with its nearest analogs (4-aminoindan, 7-fluoro-4-aminoindan, 5-cyclopropyl-4-aminoindan, 7-fluoro-1,1,3-trimethyl-4-aminoindan), it forms a five-compound mini-library that varies systematically in molecular weight, lipophilicity, and electronic effects, enabling rigorous benchmarking of prediction accuracy .

Quote Request

Request a Quote for 5-Cyclopropyl-7-fluoro-2,3-dihydro-1H-inden-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.